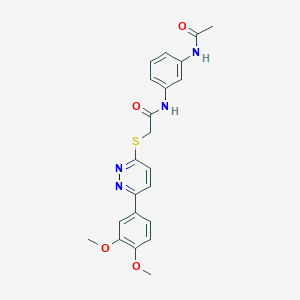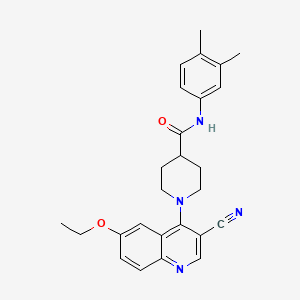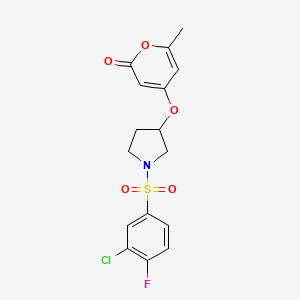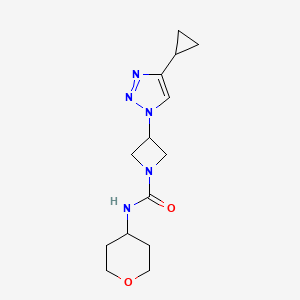
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(tetrahydro-2H-pyran-4-yl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(tetrahydro-2H-pyran-4-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C14H21N5O2 and its molecular weight is 291.355. The purity is usually 95%.
BenchChem offers high-quality 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(tetrahydro-2H-pyran-4-yl)azetidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(tetrahydro-2H-pyran-4-yl)azetidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(tetrahydro-2H-pyran-4-yl)azetidine-1-carboxamide is a compound that can be synthesized through various chemical reactions, including cycloaddition and condensation processes. Its structure allows for the formation of multiple derivatives, which can be explored for various biological and chemical properties. For instance, the use of TiCl4 has been promoted for the formal [3 + 3] cycloaddition of cyclopropane 1,1-diesters with azides, leading to the synthesis of highly functionalized triazinines and azetidines, showcasing the compound's potential as a scaffold for creating biologically significant molecules (Zhang et al., 2014).
Potential Biological Activities
The structural complexity and the presence of triazol, pyran, and azetidine moieties in the compound suggest its potential for biological activities. Compounds with similar structures have been evaluated for various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. For example, novel pyrazolopyrimidines derivatives have been studied for their anticancer and anti-5-lipoxygenase activities, highlighting the importance of such structures in medicinal chemistry research (Rahmouni et al., 2016).
Heterocyclic Chemistry Applications
The compound's structure is relevant to the field of heterocyclic chemistry, where it can be used to synthesize new heterocyclic systems. The reactivity of such compounds with various reagents can lead to the formation of novel heterocycles, which are central to the development of pharmaceuticals and agrochemicals. Studies have explored the reactions of similar compounds with α-aminoazoles, leading to the formation of new azoloazine systems, demonstrating the compound's utility in creating diverse heterocyclic structures (Zamigailo et al., 2013).
properties
IUPAC Name |
3-(4-cyclopropyltriazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c20-14(15-11-3-5-21-6-4-11)18-7-12(8-18)19-9-13(16-17-19)10-1-2-10/h9-12H,1-8H2,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQHGNPPJMJOSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)NC4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(tetrahydro-2H-pyran-4-yl)azetidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2417795.png)
![N-(4-fluorobenzyl)-3-[(2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2417796.png)
![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2417798.png)
![methyl 2-{[(Z)-N'-[(6-chloropyridin-2-yl)amino]carbamimidoyl]methoxy}benzoate](/img/structure/B2417799.png)
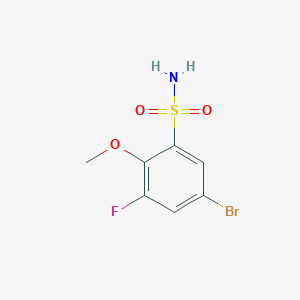
![4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2417802.png)
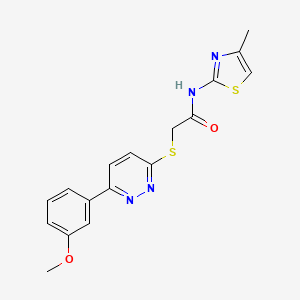
![7-Thia-1-azaspiro[4.4]nonan-4-ol](/img/structure/B2417807.png)
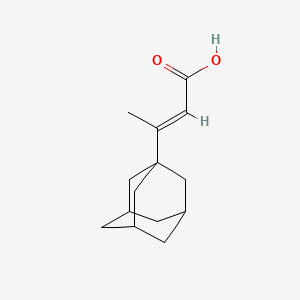
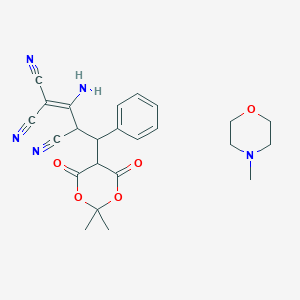
![N-methyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B2417815.png)
